2-(4-Methoxyphenoxy)-4,8-dimethylquinoline
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Overview
Description
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-methoxyphenoxy group and two methyl groups at positions 4 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-chloro-4,8-dimethylquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-methoxyphenol is reacted with 2-chloro-4,8-dimethylquinoline under reflux conditions to form the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Large-Scale Reactors: Using large-scale reactors with precise temperature and pressure control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Another compound with a similar methoxyphenoxy group but different core structure.
4-(4-Methoxyphenoxy)piperidine hydrochloride: Contains a methoxyphenoxy group attached to a piperidine ring.
5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine: A quinazoline derivative with a methoxyphenoxy group.
Uniqueness
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and dimethyl substitutions makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4,8-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-5-4-6-16-13(2)11-17(19-18(12)16)21-15-9-7-14(20-3)8-10-15/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNOIVZHRPHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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